![molecular formula C8H11NO B14777829 1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
1-[3-(Methoxy-d3)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methoxy-d3)phenyl]methanamine is a deuterated derivative of 1-[3-(Methoxymethyl)phenyl]methanamine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanamine group. The deuterium atoms in the methoxy group make it particularly useful in various scientific studies, especially those involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxy-d3)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amine group is then protected, and the aldehyde group is converted to a methoxy group using methanol-d3 in the presence of an acid catalyst.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Methoxylation: Employing continuous flow reactors for efficient conversion.
Purification: Utilizing crystallization and distillation techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Methoxy-d3)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
1-[3-(Methoxy-d3)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Methoxy-d3)phenyl]methanamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its amine group.
Pathways Involved: It may influence pathways related to neurotransmitter synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Methoxymethyl)phenyl]methanamine: The non-deuterated version.
3-Methoxy-N-Methylbenzylamine: A similar compound with a methyl group instead of a methanamine group.
4-Methoxybenzylamine: A compound with the methoxy group at the para position.
Uniqueness
1-[3-(Methoxy-d3)phenyl]methanamine is unique due to its deuterium atoms, which make it particularly useful in isotopic labeling studies. This property allows for more precise tracking in metabolic and pharmacokinetic studies compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
[3-(trideuteriomethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3/i1D3 |
Clave InChI |
GRRIMVWABNHKBX-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CN |
SMILES canónico |
COC1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


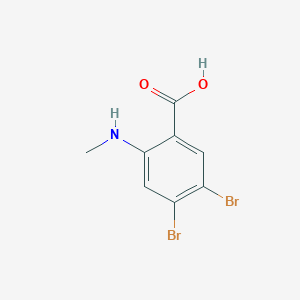
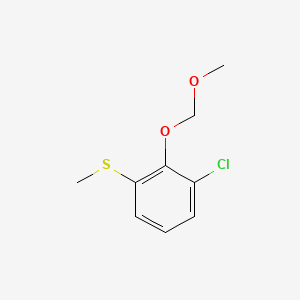

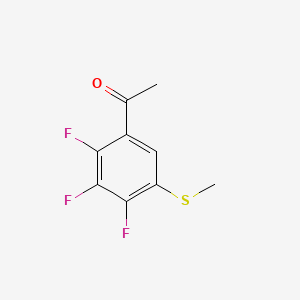
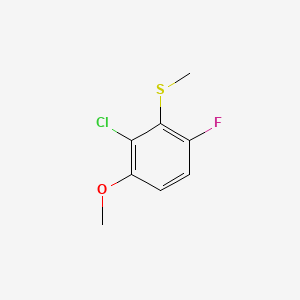
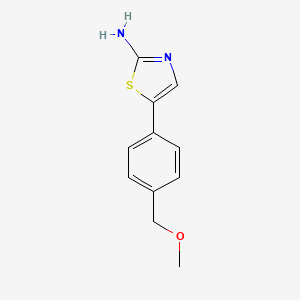

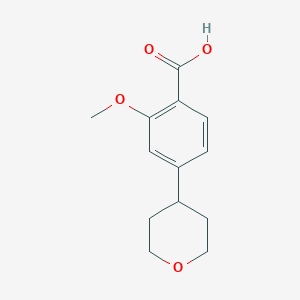
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)


